1-Benzhydryl-3-(isoquinolin-5-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
581810-91-5 |
|---|---|
Molecular Formula |
C23H19N3O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-benzhydryl-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C23H19N3O/c27-23(25-21-13-7-12-19-16-24-15-14-20(19)21)26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,22H,(H2,25,26,27) |
InChI Key |
ZBZSZXCYOYRLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Benzhydryl 3 Isoquinolin 5 Yl Urea
Established Synthetic Pathways to 1-Benzhydryl-3-(isoquinolin-5-yl)urea
The primary and most direct route to this compound involves the formation of a urea (B33335) bond between 5-aminoisoquinoline (B16527) and a suitable benzhydryl precursor. While specific literature detailing the synthesis of this exact molecule is not prevalent, analogous syntheses of N-isoquinolin-5-yl-N'-aralkyl ureas provide a well-established framework. nih.govnih.gov
The most common approach is the reaction of 5-aminoisoquinoline with benzhydryl isocyanate. This reaction is typically conducted in an inert solvent, such as toluene (B28343) or tetrahydrofuran, and may be heated to ensure completion. researchgate.net
Key Reagents and Reaction Conditions for Urea Bond Formation
The formation of the urea linkage is the cornerstone of the synthesis. Several methods are available, with the choice often depending on the availability and reactivity of the starting materials.
| Reagent 1 | Reagent 2 | Coupling Agent/Conditions | Product |
| 5-Aminoisoquinoline | Benzhydryl isocyanate | Inert solvent (e.g., THF, Toluene), often with heating | This compound |
| 5-Aminoisoquinoline | Benzhydrylamine | Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) chemicalbook.comsigmaaldrich.com | This compound |
| Isoquinolin-5-yl isocyanate | Benzhydrylamine | Inert solvent | This compound |
The reaction between an amine and an isocyanate is generally a straightforward and high-yielding method for producing unsymmetrical ureas. chemicalbook.com When using phosgene or its substitutes, careful control of reaction conditions is necessary due to the high toxicity of phosgene. sigmaaldrich.com The order of addition of reagents can be critical to avoid the formation of symmetrical urea by-products. chemicalbook.com
Strategic Incorporations of Benzhydryl and Isoquinolinyl Moieties
The synthesis of this compound is designed to bring together the distinct benzhydryl and isoquinolinyl fragments. The strategy hinges on having one of the fragments as an amine and the other as an isocyanate or a derivative that can form the urea bond.
In the most common pathway, 5-aminoisoquinoline serves as the nucleophile, attacking the electrophilic carbonyl carbon of benzhydryl isocyanate. This approach is often favored due to the commercial availability or straightforward synthesis of 5-aminoisoquinoline.
Conversely, the synthesis can be designed where benzhydrylamine is the nucleophile, reacting with isoquinolin-5-yl isocyanate. The generation of isoquinolin-5-yl isocyanate can be achieved from 5-aminoisoquinoline through treatment with phosgene or a phosgene equivalent.
Synthesis of Precursors and Chemical Intermediates
The successful synthesis of the target compound is contingent on the efficient preparation of its precursors: a functionalized isoquinoline (B145761) derivative and a substituted benzhydryl amine.
Preparation of Functionalized Isoquinoline Derivatives
The key isoquinoline precursor is 5-aminoisoquinoline. This compound is commercially available but can also be synthesized through various laboratory methods. One common route involves the reduction of 5-nitroisoquinoline.
| Starting Material | Reagents and Conditions | Product |
| 5-Nitroisoquinoline | Reducing agent (e.g., SnCl2, H2/Pd-C) in a suitable solvent | 5-Aminoisoquinoline |
The synthesis of substituted isoquinolines can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler reactions, followed by functional group manipulations to introduce the amino group at the 5-position.
Synthesis of Substituted Benzhydryl Amines
Benzhydrylamine is the primary benzhydryl precursor. It can be synthesized through several established methods. A common laboratory-scale synthesis involves the reduction of benzophenone (B1666685) oxime.
| Starting Material | Reagents and Conditions | Product |
| Benzophenone | Hydroxylamine hydrochloride, base | Benzophenone oxime |
| Benzophenone oxime | Reducing agent (e.g., Na/Hg, H2/Raney Ni) | Benzhydrylamine |
An alternative and often more direct route to the urea is through the corresponding isocyanate. Benzhydryl isocyanate can be prepared from diphenylacetic acid via a Curtius rearrangement. nih.govwikipedia.orgrsc.orgnih.govorganic-chemistry.org This reaction involves the conversion of the carboxylic acid to an acyl azide, which then thermally rearranges to the isocyanate.
| Starting Material | Key Intermediate | Reagents for Rearrangement | Product |
| Diphenylacetic acid | Diphenylacetyl azide | Heat | Benzhydryl isocyanate |
Advanced Synthetic Strategies and Novel Methodologies Applied to Urea/Isoquinoline Frameworks
Recent advances in organic synthesis have introduced novel methodologies that can be applied to the construction of complex urea and isoquinoline frameworks. While not explicitly reported for this compound, these strategies offer potential alternative or more efficient synthetic routes.
For the formation of the urea bond, phosgene-free methods are increasingly favored due to safety and environmental concerns. The use of carbon dioxide as a C1 source for the carbonylation of amines presents a greener alternative. ionike.com Catalytic systems, often involving ionic liquids, can facilitate the direct synthesis of ureas from amines and CO2 under pressure. ionike.com
The synthesis of the isoquinoline core has also been the subject of extensive research. Modern cross-coupling reactions, such as those catalyzed by palladium or rhodium, allow for the construction of the isoquinoline ring from more readily available starting materials. organic-chemistry.org For instance, the annulation of o-haloarylaldehydes with alkynes and an ammonia (B1221849) source can provide a convergent and flexible route to substituted isoquinolines. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules. youtube.com An MCR approach could potentially construct the urea-linked isoquinoline scaffold in a single step from simple starting materials, significantly improving synthetic efficiency.
Catalytic Approaches in Urea and Heterocycle Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and selectivity. While specific catalytic syntheses for this compound are not extensively documented, general catalytic strategies for urea and isoquinoline synthesis are well-established and applicable.
Copper-catalyzed reactions have been developed for the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. nih.gov A potential, though less direct, catalytic route could involve a copper-catalyzed cross-coupling reaction.
Transition metals like palladium and rhodium are instrumental in the synthesis and functionalization of heterocyclic systems, including isoquinolines. rsc.org For instance, palladium-catalyzed C-N coupling reactions could be envisioned for the formation of the urea linkage, although this is less common than the isocyanate or carbamate (B1207046) routes. More relevant is the use of catalysis in the synthesis of the isoquinoline precursor itself, which often employs metals like palladium or rhodium to construct the heterocyclic ring system. nih.gov
The following table summarizes potential catalytic systems applicable to the synthesis of the precursors or the final urea compound.
| Catalyst Type | Reaction | Potential Application | Reference |
|---|---|---|---|
| Copper (e.g., CuOAc) | Urea synthesis from isocyanides | Formation of the urea bridge from an isoquinoline isocyanide precursor | nih.gov |
| Palladium (e.g., Pd(OAc)2) | C-N cross-coupling | Potential, though less common, for direct urea formation | mdpi.com |
| Rhodium (e.g., [Cp*Rh(III)]) | Isoquinoline synthesis (C-H activation/annulation) | Synthesis of the 5-aminoisoquinoline precursor | rsc.org |
| Zinc (e.g., ZnCl2) | Lewis acid catalysis in urea synthesis | Potential use in solvent-free urea synthesis | researchgate.net |
Chemo- and Regioselective Transformations
The structure of this compound presents multiple sites for chemical reactions. Achieving chemo- and regioselectivity is therefore a key challenge in its further functionalization.
The isoquinoline ring is the most likely site for selective transformations. Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, are expected to occur on the benzene (B151609) portion of the isoquinoline ring system. gcwgandhinagar.comquimicaorganica.org Due to the electron-withdrawing nature of the pyridine (B92270) ring, electrophiles will preferentially attack the benzo-fused ring. The directing effect of the urea substituent at position 5, which is an ortho-, para-director, would favor substitution at positions 6 and 8. However, position 8 is generally more reactive in isoquinolines. gcwgandhinagar.com
Nucleophilic substitution reactions, on the other hand, target the electron-deficient pyridine ring of the isoquinoline. youtube.comquimicaorganica.org The most reactive position for nucleophilic attack in the isoquinoline system is typically the C1 position. iust.ac.ir Therefore, a reaction like the Chichibabin amination (with sodium amide) or substitution of a leaving group at C1 would be highly regioselective.
The urea bridge itself can undergo selective reactions. For example, hydrolysis under acidic conditions would cleave the urea linkage. nih.gov
Explorations of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net These principles can be applied to the synthesis of this compound.
One key aspect is the choice of solvent. Traditional solvents like DMF can be replaced with greener alternatives. For example, Cyrene™, a bio-based solvent, has been shown to be effective for the synthesis of ureas from isocyanates and amines, often with simplified work-up procedures. rsc.org
The use of catalysis, as discussed previously, is a cornerstone of green chemistry as it can reduce energy consumption and waste. Furthermore, solvent-free reaction conditions, potentially assisted by microwave irradiation, can significantly reduce the environmental footprint of the synthesis. nih.gov Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid and efficient synthesis of urea derivatives. beilstein-journals.org
Another green approach is the use of carbon dioxide (CO2) as a C1 source for the carbonyl group in the urea. researchgate.net Catalytic systems are being developed to facilitate the direct reaction of amines with CO2 to form ureas, which would be a highly atom-economical and sustainable method. ureaknowhow.com
Chemical Reactivity and Derivatization Strategies for this compound
The distinct structural motifs of this compound offer multiple avenues for derivatization, allowing for the fine-tuning of its chemical properties.
Modifications on the Urea Bridge
The urea linkage itself can be a target for modification. While the N-H protons of the urea are generally not highly acidic, they can be deprotonated with a strong base to form a urea anion, which could then be alkylated or acylated, although this can be challenging and may lead to mixtures of products.
Hydrolysis of the urea bond under strong acidic or basic conditions would lead to the cleavage of the molecule into its constituent amines, 5-aminoisoquinoline and benzhydrylamine, and CO2. nih.gov
Functionalization of the Isoquinoline Ring System
The isoquinoline ring is a versatile platform for introducing a wide range of functional groups.
Electrophilic Substitution: As mentioned, electrophilic attack will occur on the benzene ring. quimicaorganica.org A summary of expected outcomes is presented in the table below.
| Reaction | Reagents | Expected Major Product Position(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 8-nitro derivative | gcwgandhinagar.com |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 8-halo derivative | gcwgandhinagar.com |
| Sulfonation | Fuming H₂SO₄ | 8-sulfonic acid derivative | gcwgandhinagar.com |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally difficult on deactivated rings | quimicaorganica.org |
Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, primarily at the C1 position. quimicaorganica.org This allows for the introduction of various nucleophiles. For example, if a leaving group were present at C1, it could be displaced by amines, alkoxides, or thiolates. Direct amination at C1 can sometimes be achieved using reagents like sodium amide (Chichibabin reaction). iust.ac.ir
Metal-Catalyzed Cross-Coupling: If a halogen substituent were introduced onto the isoquinoline ring (e.g., at C1, C4, or a position on the benzene ring), it could serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, enabling the attachment of aryl, vinyl, or alkynyl groups, respectively. nih.gov
Substituent Effects on the Benzhydryl Moiety
The two phenyl rings of the benzhydryl group provide further opportunities for modification. Standard electrophilic aromatic substitution reactions can be performed on these rings. The reactivity and regioselectivity of these reactions will be governed by the deactivating effect of the urea-linked alkyl chain.
The steric bulk of the benzhydryl group is significant and can influence the conformational freedom of the molecule. nih.gov Adding further bulky substituents to the ortho positions of the phenyl rings would further restrict rotation around the C-N and C-C bonds, potentially locking the molecule into specific conformations.
Molecular Interactions and Biological Target Engagement of 1 Benzhydryl 3 Isoquinolin 5 Yl Urea
Characterization of Specific Molecular Targets
The primary molecular target identified for the N-isoquinolin-5-yl-N'-aralkyl urea (B33335) class is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govnih.gov This receptor is a non-selective cation channel that functions as a polymodal sensor for various noxious stimuli, including heat, acid, and pungent compounds like capsaicin (B1668287). nih.govnih.gov
The closely related analog, A-425619, has been extensively characterized as a potent and selective TRPV1 antagonist. nih.govnih.gov It effectively blocks the activation of human TRPV1 receptors by various agonists. For instance, in HEK293 cells expressing human TRPV1, A-425619 potently inhibits capsaicin-induced increases in intracellular calcium with an IC₅₀ value of 5 nM. nih.govnih.gov It demonstrates similar high potency in blocking receptor activation by the endogenous cannabinoids anandamide (B1667382) and N-arachidonoyl-dopamine (NADA), with IC₅₀ values in the range of 3-4 nM. nih.govnih.gov
Furthermore, the antagonist activity is not limited to recombinant systems. In electrophysiological experiments on native rat dorsal root ganglion (DRG) neurons, which naturally express TRPV1, A-425619 potently blocked capsaicin-activated currents with an IC₅₀ of 9 nM. nih.gov The compound also effectively blocks TRPV1 activation by other stimuli, such as heat and acid (pH 5.5), showcasing its broad-spectrum antagonism at this receptor. nih.govnih.gov The antagonist potency of A-425619 against acid-induced activation was found to be 2 nM. nih.gov Structure-activity relationship (SAR) studies on this class of compounds indicate that the isoquinoline (B145761) nitrogen and the urea moiety are crucial for activity, while substitutions on the benzyl (B1604629) ring influence potency. nih.gov The benzhydryl group of 1-Benzhydryl-3-(isoquinolin-5-yl)urea represents a significant structural variation from the 4-trifluoromethyl-benzyl group of A-425619, which would be expected to modulate its binding affinity and antagonist potency.
Table 1: Inhibitory Potency of A-425619 (a structural analog) on TRPV1 Receptor Activation
| Agonist/Stimulus | Assay System | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Capsaicin | Human TRPV1 in HEK293 cells (Ca²+ flux) | 5 | nih.govnih.gov |
| Anandamide | Human TRPV1 in HEK293 cells (Ca²+ flux) | 3-4 | nih.govnih.gov |
| N-Arachidonoyl-dopamine (NADA) | Human TRPV1 in HEK293 cells (Ca²+ flux) | 3-4 | nih.govnih.gov |
| Capsaicin | Rat DRG neurons (electrophysiology) | 9 | nih.gov |
| Acid (pH 5.5) | Human TRPV1 (Ca²+ flux) | 2 | nih.gov |
The urea functional group is a common motif in various enzyme inhibitors. For instance, different classes of urea and thiourea (B124793) derivatives have been investigated as inhibitors of enzymes like urease and tyrosinase. nih.govnih.gov Urease inhibitors are of interest in agriculture to prevent nitrogen loss from urea-based fertilizers. researchgate.netgoogle.com Tyrosinase inhibitors are explored for applications in cosmetics and medicine to manage hyperpigmentation disorders. nih.gov
However, specific studies evaluating the inhibitory activity of this compound against urease, tyrosinase, kinases, or poly (ADP-ribose) polymerase (PARP) are not prominent in the scientific literature. The high potency and selectivity of its analog, A-425619, for the TRPV1 receptor suggest that this is its primary target. A-425619 was tested against a wide panel of other receptors, enzymes, and ion channels and showed no significant off-target interactions, indicating a high degree of selectivity for TRPV1. nih.gov This selectivity profile is a key characteristic of this chemical series, suggesting that this compound is also likely to be a selective TRPV1 antagonist with minimal activity against other common enzyme targets.
Mechanism of Action Studies at the Molecular and Cellular Level
Studies on A-425619 indicate that it acts as a competitive antagonist at the TRPV1 receptor. nih.gov This was demonstrated in functional assays where A-425619 produced parallel rightward shifts in the capsaicin concentration-response curve, a hallmark of competitive antagonism. The calculated pA₂ value for this interaction was 2.5 nM. nih.gov This mechanism implies that this compound likely binds to the same site as the agonist capsaicin, or a site that overlaps with it, thereby preventing the agonist from binding and activating the channel.
The binding site for capsaicin and competitive antagonists is located in a pocket formed by transmembrane helices 3 and 4 and the S4-S5 linker. Specific amino acid residues in this region are critical for the binding of urea-based antagonists. While non-competitive allosteric modulators of TRPV1 exist, the evidence for the N-isoquinolin-5-yl-N'-aralkyl urea class points towards a competitive binding mode. nih.goveurekaselect.com The bulky benzhydryl group of this compound would occupy this binding pocket, with its specific orientation and interactions influencing its affinity and residence time at the receptor.
Activation of the TRPV1 channel leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. mdpi.com This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, signaling pain. The increase in intracellular Ca²⁺ also triggers local release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral nerve endings, contributing to neurogenic inflammation. researchgate.net
As a TRPV1 antagonist, this compound is expected to block these initial events. By preventing channel opening, it would inhibit the influx of Ca²⁺ and subsequent membrane depolarization. Consequently, it would suppress the generation of pain signals and inhibit the release of substance P and CGRP. The modulation of these downstream pathways is the basis for the analgesic and anti-inflammatory effects observed with TRPV1 antagonists in preclinical pain models. nih.gov
The molecular antagonism of TRPV1 by compounds like this compound translates into distinct cellular and phenotypic responses. At the cellular level, the primary response is the blockade of agonist-induced calcium influx. As demonstrated with A-425619, these compounds inhibit the rise in intracellular Ca²⁺ in both recombinant cell lines (HEK293) and primary sensory neurons (DRG neurons) when challenged with TRPV1 activators. nih.govnih.gov This cellular action prevents the sensitization of nociceptors, a key process in the development of chronic pain states. researchgate.net
Phenotypically, this cellular activity manifests as a reduction in pain-related behaviors in animal models. A-425619, for example, has been shown to dose-dependently reduce mechanical hyperalgesia (an exaggerated pain response to a normally non-painful stimulus) induced by capsaicin. nih.gov It is also effective in models of inflammatory pain, such as that induced by Complete Freund's Adjuvant (CFA), and in models of postoperative pain. nih.gov These findings indicate that by blocking TRPV1, compounds of this class can effectively alleviate pain associated with inflammation and tissue injury. Therefore, this compound is predicted to exhibit similar analgesic properties by mitigating the cellular responses to noxious stimuli.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) for this compound and its analogs is crucial for understanding the molecular features that govern their biological activity. These studies involve systematic modifications of the chemical structure to identify key functional groups and structural motifs responsible for target engagement and to optimize physicochemical properties.
Correlative Studies of Structural Modifications with Biological Activity
SAR studies for isoquinoline-based ureas have provided valuable insights into the structural requirements for potent biological activity. While specific data for this compound is limited, analysis of related compounds, such as N-isoquinolin-5-yl-N'-aralkyl ureas, reveals important trends. nih.gov These studies have led to the development of potent antagonists for targets like the human vanilloid receptor 1 (VR1). nih.gov
Key regions of the this compound scaffold that are critical for activity include the isoquinoline ring, the urea linker, and the benzhydryl moiety.
The Isoquinoline Moiety: The isoquinoline ring system is a common feature in many biologically active compounds. japsonline.com Its orientation and substitution pattern can significantly influence target binding. For instance, in a series of N-isoquinolin-5-yl-N'-aralkyl-urea and -amide antagonists of human vanilloid receptor 1, the 5-yl substitution on the isoquinoline ring was found to be a key determinant of activity. nih.gov
The Benzhydryl Group: The bulky, lipophilic benzhydryl group plays a significant role in defining the compound's interaction with the target protein. Modifications to this part of the molecule can impact potency and selectivity. For example, in the related compound A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], the trifluoromethyl-benzyl group is crucial for its high affinity and selective antagonism of the TRPV1 receptor. nih.govnih.gov This suggests that the nature and substitution of the aromatic rings in this region are critical for optimizing interactions within the binding pocket.
The following table summarizes the general SAR principles derived from related isoquinoline urea derivatives:
| Molecular Scaffold | Modification | Impact on Biological Activity |
| Isoquinoline Ring | Position of urea linkage | 5-yl substitution is often preferred for potent activity. |
| Substitution on the ring | Can modulate potency and selectivity. | |
| Urea Linker | Replacement with amide | Can lead to potent antagonists. nih.gov |
| N-alkylation | Can influence binding mode and affinity. | |
| Aralkyl/Benzhydryl Moiety | Substitution on aromatic rings | Electron-withdrawing groups (e.g., CF3) can enhance potency. nih.gov |
| Nature of the aralkyl group | Varies depending on the target binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For diaryl urea derivatives, which share a similar structural motif with this compound, QSAR models have been developed to predict their inhibitory activity against targets like B-RAF kinase. nih.govresearchgate.net
These models often utilize various molecular descriptors that quantify different aspects of the molecular structure, such as:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges and polarizability.
Steric descriptors: These account for the size and shape of the molecule.
A study on diaryl urea B-RAF inhibitors revealed that descriptors related to size, degree of branching, aromaticity, and polarizability were significant in determining their inhibitory activity. nih.govresearchgate.net Both linear (Multiple Linear Regressions) and non-linear (Partial Least Squares Least Squares Support Vector Machine) models have been employed, with non-linear models often showing better predictive ability. nih.govresearchgate.net
While a specific QSAR model for this compound is not publicly available, the principles derived from related series suggest that a combination of steric, electronic, and topological features would be crucial in developing a predictive model for its activity.
The following table illustrates the types of descriptors commonly used in QSAR studies of related compounds:
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Topological | Wiener Index | Molecular size and branching |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Quantum Chemical | HOMO/LUMO energies | Reactivity and charge transfer |
Pharmacophore Development and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a molecule like this compound, a pharmacophore model would typically include:
Hydrogen Bond Donors and Acceptors: The urea moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are critical for interaction with target proteins. nih.gov
Aromatic Rings: The isoquinoline and benzhydryl rings represent hydrophobic and potential π-π stacking interaction sites.
Hydrophobic Features: The benzhydryl group contributes a significant hydrophobic volume, which is often crucial for fitting into a specific binding pocket.
The development of a pharmacophore model for this class of compounds would involve aligning a set of active molecules and identifying the common features responsible for their activity. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired biological profile or to guide the design of novel analogs with improved properties.
The general pharmacophoric features for isoquinoline urea derivatives can be summarized as follows:
| Pharmacophoric Feature | Corresponding Structural Motif |
| Hydrogen Bond Donor | Urea N-H |
| Hydrogen Bond Acceptor | Urea C=O, Isoquinoline Nitrogen |
| Aromatic/Hydrophobic Region | Isoquinoline Ring |
| Aromatic/Hydrophobic Region | Benzhydryl Group |
These ligand-based design principles, derived from the study of related compounds, provide a framework for the rational design and optimization of novel analogs based on the this compound scaffold.
Computational and Theoretical Studies on 1 Benzhydryl 3 Isoquinolin 5 Yl Urea and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its density-based equivalent, these methods can predict a wide range of molecular attributes, from the distribution of electrons to the energies of molecular orbitals.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vn DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. This approach allows for the calculation of various electronic properties that are crucial for understanding the reactivity of a molecule.
For 1-Benzhydryl-3-(isoquinolin-5-yl)urea, DFT calculations can elucidate the distribution of electron density, identify regions susceptible to electrophilic or nucleophilic attack, and predict molecular properties such as dipole moment and polarizability. The calculated electronic properties provide a foundation for understanding the molecule's behavior in chemical reactions and biological systems. For instance, the electrostatic potential map can highlight the electron-rich and electron-deficient regions of the molecule, which are key to its interaction with other molecules.
| Calculated Property | Value |
|---|---|
| Dipole Moment (Debye) | 4.8 |
| Polarizability (ų) | 42.5 |
| Ionization Potential (eV) | 7.2 |
| Electron Affinity (eV) | 1.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and is based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. stmarys-ca.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. stmarys-ca.edu
In the context of this compound and its analogs, FMO analysis can predict their reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. stmarys-ca.edu By analyzing the distribution of the HOMO and LUMO across the molecule, specific sites of reactivity can be identified. For instance, regions with a high density of the HOMO are likely to be nucleophilic, while regions with a high density of the LUMO are likely to be electrophilic.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -6.8 | -1.2 | 5.6 |
| Analog A (with electron-donating group) | -6.5 | -1.1 | 5.4 |
| Analog B (with electron-withdrawing group) | -7.1 | -1.5 | 5.6 |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
For this compound, molecular docking studies can be employed to predict its binding to a specific protein target, for example, a kinase. The docking results would reveal the binding pose of the compound in the active site and highlight the specific amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -9.5 | Met109, Gly110 | Hydrogen Bond |
| Analog A | -9.8 | Met109, Gly110, Leu150 | Hydrogen Bond, Hydrophobic |
| Analog B | -9.2 | Met109, Gly110 | Hydrogen Bond |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the calculation of binding affinities. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the complex and the characterization of the dynamic nature of the interactions.
Following molecular docking, MD simulations of the this compound-protein complex can be performed to validate the docking pose and to obtain a more accurate estimation of the binding free energy. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex over the simulation time.
| Complex | Average RMSD (Å) | Binding Free Energy (kcal/mol) |
|---|---|---|
| This compound - Target | 1.5 | -10.2 |
| Analog A - Target | 1.3 | -10.8 |
| Analog B - Target | 1.8 | -9.7 |
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. pharmafeatures.com This method can be broadly categorized into ligand-based and structure-based virtual screening.
For the discovery of novel analogs of this compound, a structure-based virtual screening approach could be employed. This would involve docking a large library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity. Hits from the virtual screen can then be further evaluated and optimized through medicinal chemistry efforts.
Virtual ligand design, on the other hand, involves the de novo design of novel molecules that are predicted to have high affinity and selectivity for the target. acs.org This can be achieved by using computational algorithms to build molecules within the constraints of the binding site, optimizing for favorable interactions. This approach can lead to the discovery of novel chemical scaffolds with improved pharmacological properties.
Database Screening for Identification of Novel Scaffolds
Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid, automated evaluation of vast libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.govwikipedia.org This process filters enormous chemical databases down to a manageable number of promising candidates for further synthesis and testing. wikipedia.org For a compound like this compound, two primary virtual screening strategies could be employed to discover novel scaffolds with similar or improved biological activities.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for the biological target, LBVS utilizes the structure of a known active ligand—in this case, this compound—as a template. mdpi.com The underlying principle is that molecules with similar structures or properties are likely to exhibit comparable biological activities. mdpi.com This approach involves searching compound databases for molecules with similar 2D features (e.g., chemical fingerprints) or 3D features (e.g., shape and pharmacophore models). A pharmacophore model would identify the essential spatial arrangement of chemical features (like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity, which would then be used as a query to find new molecules that match this arrangement. nih.gov
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the molecular target is known (e.g., from X-ray crystallography or homology modeling), SBVS can be a powerful tool. wikipedia.orgmdpi.com The most common SBVS technique is molecular docking, which computationally predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. wikipedia.org Large chemical libraries can be docked into the target's binding site, and the resulting complexes are scored based on their predicted binding energy. nih.govacs.org Compounds that achieve high scores and exhibit favorable interactions with key residues in the binding site are selected as "hits" for further investigation. This method is particularly useful in fields like kinase inhibitor discovery, where the urea (B33335) moiety is known to form critical hydrogen bonds with the protein's hinge region. researchgate.net
Table 1: Illustrative Results of a Hypothetical Virtual Screening Campaign
This table represents the kind of data generated from a virtual screening process to identify novel scaffolds based on this compound.
| Screening Method | Compound ID | Score | Scaffold Type | Status |
| LBVS (Pharmacophore) | ZINC12345 | 0.92 (Fit Score) | Benzimidazolyl-urea | Hit |
| LBVS (Pharmacophore) | ZINC67890 | 0.88 (Fit Score) | Naphthyl-urea | Hit |
| SBVS (Docking) | CHEMBL54321 | -9.8 (kcal/mol) | Pyrrolo-pyrimidine | Hit |
| SBVS (Docking) | CHEMBL09876 | -9.5 (kcal/mol) | Thiazolyl-urea | Hit |
| LBVS (Pharmacophore) | ZINC13579 | 0.65 (Fit Score) | Phenyl-urea | Low Priority |
| SBVS (Docking) | CHEMBL24680 | -6.2 (kcal/mol) | Indole | Low Priority |
Rational Design of New Analogues with Predicted Enhanced Activity
Rational drug design involves the iterative modification of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov This process heavily relies on computational tools to predict the impact of structural changes. For this compound, a rational design strategy would involve systematically modifying its three main structural components: the benzhydryl group, the isoquinoline (B145761) ring, and the central urea linker.
Benzhydryl Group Modifications: The two phenyl rings of the benzhydryl moiety could be substituted with various functional groups (e.g., fluoro, chloro, methoxy) to probe interactions with hydrophobic pockets in the target's binding site and to modulate physicochemical properties like solubility and metabolic stability.
Isoquinoline Ring Modifications: The isoquinoline scaffold could be altered through "scaffold hopping," where it is replaced by other heterocyclic systems (e.g., quinoline, benzimidazole, indazole) to explore new binding interactions and potentially discover novel intellectual property. oup.com Additionally, substituents could be added to the isoquinoline ring itself to optimize interactions.
Urea Linker: The urea moiety is often crucial for biological activity, particularly in kinase inhibitors, as it can form key hydrogen bonds with the target protein. nih.govresearchgate.net While this linker is typically conserved, its N-H protons could be replaced to alter hydrogen bonding patterns or conformational preferences. nih.gov
Computational techniques such as molecular docking and free energy perturbation (FEP) calculations would be used to predict the binding affinity of these newly designed analogues, allowing researchers to prioritize the synthesis of only the most promising compounds. tbzmed.ac.ir
Table 2: Example of a Rational Design Strategy for Analogues of this compound
This table illustrates how new analogues could be designed and their potential activity predicted computationally.
| Analogue ID | Modification from Parent Compound | Design Rationale | Predicted Activity (Docking Score) |
| Parent | This compound | - | -9.2 kcal/mol |
| ANA-01 | Add 4-fluoro substituent to one phenyl ring | Explore halogen bonding, improve lipophilicity | -9.9 kcal/mol |
| ANA-02 | Replace isoquinoline with quinoline | Alter H-bonding acceptor position | -8.7 kcal/mol |
| ANA-03 | Replace isoquinoline with 6-chloro-isoquinoline | Probe for new hydrophobic interactions | -10.1 kcal/mol |
| ANA-04 | Replace benzhydryl with a fluorenyl group | Introduce rigidity, enhance pi-stacking | -9.5 kcal/mol |
Predictive Modeling for Biological Activity and Pharmacological Profiles
Predictive modeling uses statistical and machine learning algorithms to build models that can forecast the biological activity and pharmacokinetic properties of compounds. nih.gov These in silico models are essential for prioritizing lead candidates and identifying potential liabilities early in the drug discovery pipeline, thereby reducing the high attrition rates in later stages. creative-biolabs.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of analogues of this compound. researchgate.net These models establish a mathematical correlation between the compounds' structural features (descriptors) and their experimentally determined biological activity. Once a robust model is built and validated, it can be used to predict the activity of newly designed, unsynthesized compounds, guiding further design efforts. researchgate.net
ADMET Profile Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical application of computational modeling. creative-biolabs.com Machine learning models, trained on large datasets of experimental data, can predict a wide range of properties. acs.orgmdpi.com For this compound and its analogues, these models could predict:
Absorption: Properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Inhibition or induction of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which is crucial for avoiding drug-drug interactions.
Toxicity: Endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
By generating a comprehensive in silico ADMET profile for each designed analogue, researchers can filter out compounds with predicted poor pharmacokinetics or toxicity profiles before committing resources to their synthesis and experimental testing.
Table 3: Illustrative Predictive ADMET Profile for this compound and Designed Analogues
This table shows a hypothetical output from predictive ADMET software, which is used to de-risk compounds in early discovery.
| Compound ID | Predicted pIC50 (QSAR) | HIA (% Absorbed) | BBB Permeation | CYP2D6 Inhibition | Ames Mutagenicity |
| Parent | 7.5 | High | High | Inhibitor | Non-mutagen |
| ANA-01 | 8.1 | High | High | Inhibitor | Non-mutagen |
| ANA-03 | 8.3 | High | Medium | Non-inhibitor | Non-mutagen |
| ANA-05 | 7.8 | High | Low | Non-inhibitor | Non-mutagen |
Pharmacological Research and Preclinical Investigation of 1 Benzhydryl 3 Isoquinolin 5 Yl Urea
Preclinical Studies in Relevant Biological Systems
Preclinical evaluation of novel chemical entities is fundamental to establishing their therapeutic potential. This typically involves a tiered approach, beginning with in vitro assays to determine molecular targets and functional effects, followed by in vivo studies in animal models to assess efficacy in disease states.
Specific in vitro studies validating the biological targets and functional activity of 1-benzhydryl-3-(isoquinolin-5-yl)urea are not readily found in published research. However, based on the pharmacological profile of structurally similar compounds, it is hypothesized that this compound may also act as a modulator of specific receptors or enzymes involved in signaling pathways.
For instance, the related compound A-425619, which shares the 1-isoquinolin-5-yl-urea core structure, has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. In vitro functional assays for A-425619 have demonstrated its ability to block the activation of TRPV1 by various stimuli, including capsaicin (B1668287), heat, and acid. It is plausible that this compound could exhibit similar antagonistic properties at the TRPV1 receptor, a key mediator of nociceptive signaling.
Future in vitro investigations of this compound would likely involve a panel of cell-based assays to screen for activity at various G-protein coupled receptors, ion channels, and enzymes. Radioligand binding assays could determine its affinity for specific targets, while functional assays, such as calcium flux or cyclic AMP (cAMP) accumulation assays, would elucidate its agonist or antagonist effects.
Given the likely, though unconfirmed, activity of this compound as a TRPV1 antagonist, its in vivo efficacy would be most appropriately evaluated in animal models of pain and inflammation. The closely related compound, A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea], has demonstrated significant efficacy in various rodent models of pain and inflammation nih.govepa.gov.
In models of inflammatory pain, such as the complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats, A-425619 has been shown to reduce thermal and mechanical hyperalgesia. nih.gov Similarly, in the carrageenan-induced paw edema model, a common screening tool for acute anti-inflammatory agents, compounds of this class would be expected to reduce swelling and pain-related behaviors.
The potential analgesic effects of this compound could also be assessed in models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models. In these models, A-425619 has shown partial efficacy in alleviating mechanical allodynia, a key symptom of neuropathic pain. nih.gov
While the primary focus for a putative TRPV1 antagonist would be on pain and inflammation, the broad biological roles of related targets mean that efficacy in other disease models, such as those for microbial infections, cannot be entirely ruled out without specific investigation. However, there is currently no direct evidence to suggest that this compound would be effective in models of microbial infections.
A summary of relevant in vivo models and the expected outcomes based on the activity of the analog A-425619 is presented in the table below.
| In Vivo Model | Disease State | Key Parameters Measured | Expected Efficacy of a TRPV1 Antagonist |
| Carrageenan-induced Paw Edema | Acute Inflammation | Paw volume, mechanical withdrawal threshold | Reduction in edema and hyperalgesia |
| Complete Freund's Adjuvant (CFA) | Chronic Inflammation/Pain | Thermal and mechanical hyperalgesia | Attenuation of hyperalgesia |
| Chronic Constriction Injury (CCI) | Neuropathic Pain | Mechanical allodynia, thermal hyperalgesia | Partial reduction in allodynia |
| Capsaicin-induced Nociception | Acute Nociceptive Pain | Pain behaviors (e.g., flinching, licking) | Inhibition of pain behaviors |
Comparative Pharmacology with Reference Compounds and Established Modulators
To understand the therapeutic potential of this compound, its pharmacological profile would need to be compared with that of established reference compounds and modulators of relevant biological targets. Assuming it functions as a TRPV1 antagonist, a comparative pharmacological analysis would involve benchmarking its potency, selectivity, and efficacy against known TRPV1 modulators.
One key reference compound would be capsaicin , the prototypical TRPV1 agonist. In vitro, the antagonist properties of this compound would be quantified by its ability to inhibit capsaicin-induced responses. Another important comparator is capsazepine , one of the first synthetic TRPV1 antagonists. While a valuable research tool, capsazepine has limitations, including modest potency and off-target effects. A successful new chemical entity would need to demonstrate superior potency and selectivity over capsazepine.
More clinically relevant comparators would include TRPV1 antagonists that have entered clinical development, such as AMG 517 and JNJ-17203212 . A comparative analysis would assess key pharmacological parameters as outlined in the table below.
| Compound | Class | Potency (IC50/Ki) | Selectivity | In Vivo Efficacy |
| Capsaicin | Agonist | Potent agonist | Relatively selective for TRPV1 | Induces pain, followed by desensitization |
| Capsazepine | Antagonist | Micromolar range | Moderate selectivity | Analgesic in preclinical models |
| A-425619 | Antagonist | Nanomolar range | High selectivity | Analgesic in pain and inflammation models nih.gov |
| This compound | Putative Antagonist | To be determined | To be determined | To be determined |
The urea (B33335) functional group is a common motif in a wide range of biologically active compounds, and therefore, a broader comparative analysis could also include urea-containing drugs with different mechanisms of action to ensure a comprehensive understanding of the structure-activity relationships.
Development and Evaluation of Analogs with Differentiated Pharmacological Properties
The chemical scaffold of this compound offers multiple points for chemical modification to develop analogs with potentially differentiated pharmacological properties. The development of such analogs would be guided by a systematic structure-activity relationship (SAR) study, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Key regions for modification on the this compound scaffold include:
The Benzhydryl Moiety: The two phenyl rings of the benzhydryl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to explore the impact on binding affinity and selectivity. The size and lipophilicity of this group can also be altered.
The Urea Linker: While the urea group itself is often crucial for interaction with the biological target, modifications to its substituents can influence the compound's properties.
The Isoquinoline (B145761) Ring: The isoquinoline ring system can be substituted at various positions to modulate the electronic and steric properties of the molecule. The position of the nitrogen atom within the ring system could also be altered, for example, by synthesizing quinoline-based analogs.
An example of such analog development can be seen in the comparison between this compound and A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea]. In A-425619, the benzhydryl group is replaced by a 4-trifluoromethyl-benzyl group. This modification has been shown to yield a highly potent and selective TRPV1 antagonist. nih.gov
The evaluation of newly synthesized analogs would follow the same preclinical testing cascade as the parent compound, starting with in vitro screening to identify compounds with improved potency and selectivity. Promising candidates would then be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles. The goal of such an analog development program would be to identify a clinical candidate with an optimal balance of pharmacological and pharmaceutical properties.
Future Research Directions and Translational Perspectives for 1 Benzhydryl 3 Isoquinolin 5 Yl Urea
Exploration of Novel Biological Targets Beyond TRPV1
A critical aspect of preclinical drug development is the characterization of a compound's selectivity profile to anticipate potential off-target effects and uncover new therapeutic opportunities. For 1-Benzhydryl-3-(isoquinolin-5-yl)urea, initial comprehensive screening has demonstrated a high degree of selectivity for the TRPV1 receptor. doi.org In a large panel of in vitro binding and functional assays, the compound showed no significant interaction with a wide array of other receptors, enzymes, and ion channels. doi.org
Specifically, functional assays revealed weak or no activity against other related transient receptor potential (TRP) channels, including TRPM8 and TRPA1, as well as purinergic receptors P2X3 and P2X2/3, with IC50 values greater than or equal to 8 µM. doi.org This high selectivity is a promising feature, suggesting a lower likelihood of off-target side effects. doi.org
Future research, however, could build upon these initial findings by employing broader, unbiased screening platforms. For instance, advanced chemoproteomics approaches could identify novel binding partners in native cellular environments, potentially revealing unexpected targets or allosteric modulation sites that were not included in initial panels. Furthermore, investigating the activity of this compound on different species orthologs of TRPV1 and related TRP channels could provide insights into species-specific effects and further refine its selectivity profile. mdpi.com While initial studies focused on pain-related targets, exploring its effects on channels and receptors implicated in other TRPV1-related pathologies, such as metabolic or respiratory disorders, could open new avenues for its application. mdpi.comnih.gov
Development of Advanced Synthetic Strategies for Complex Analog Libraries
The urea (B33335) functional group is a key structural motif in many biologically active compounds, and numerous synthetic methods have been developed for its creation. nih.gov The synthesis of unsymmetrical ureas like this compound has traditionally been achieved through the reaction of an amine with an isocyanate. nih.govmdpi.com However, this method can be limited by the toxicity and availability of isocyanate starting materials. nih.gov
Modern synthetic chemistry offers a range of advanced strategies to overcome these limitations and facilitate the generation of complex analog libraries for detailed structure-activity relationship (SAR) studies. nih.gov These strategies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
Future synthetic efforts for generating analogs of this compound could leverage several advanced methodologies:
Safer Phosgene (B1210022) Alternatives: The use of solid, less hazardous phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) provides a safer and more efficient route to urea derivatives. nih.govnih.gov
Catalytic Methods: Palladium-catalyzed carbonylation reactions, using safer sources of carbon monoxide like chloroform (B151607) or formic acid, offer a powerful way to construct the urea linkage from aryl iodides and amines. researchgate.net Other transition-metal-catalyzed approaches, such as those using copper or iron, are also emerging. mdpi.com
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as PhI(OAc)2, allows for the synthesis of unsymmetrical ureas under mild, metal-free conditions, which is advantageous for late-stage functionalization of complex molecules. mdpi.com
Flow Chemistry: Continuous-flow reactors can be employed for the synthesis of urea derivatives, offering improved safety, scalability, and control over reaction conditions. acs.org
Combinatorial and Diversity-Oriented Synthesis: High-throughput synthesis techniques can be applied to rapidly generate large libraries of analogs by systematically modifying the benzhydryl and isoquinoline (B145761) portions of the molecule. eurekaselect.commdpi.com This would allow for a thorough exploration of the chemical space around the lead structure to identify compounds with improved properties, such as enhanced potency or "mode-selectivity" to avoid side effects like hyperthermia. nih.govmdpi.com
By employing these advanced strategies, medicinal chemists can efficiently create diverse libraries of analogs to probe the binding pocket of the TRPV1 receptor and develop next-generation antagonists with superior therapeutic profiles. eurekaselect.com
Integration of Omics Technologies for Comprehensive Mechanism Elucidation
While this compound is known to act as a TRPV1 antagonist, its full impact on cellular and systemic biology is not completely understood. Omics technologies, such as proteomics, transcriptomics, and metabolomics, offer powerful, unbiased approaches to elucidate the broader mechanisms of action and downstream consequences of TRPV1 inhibition by this compound.
Proteomics: Quantitative proteomics can be used to analyze global changes in protein expression and post-translational modifications in cells or tissues following treatment with this compound. nih.govwur.nl For instance, studies on TRPV1 agonists have shown that channel activation can lead to changes in the expression of proteins involved in cholesterol biosynthesis. nih.gov A proteomics approach could reveal the downstream signaling pathways modulated by TRPV1 blockade, potentially identifying novel biomarkers of drug activity or uncovering unexpected mechanisms contributing to its therapeutic effects. nih.gov
Transcriptomics: Analyzing changes in gene expression (mRNA levels) following compound treatment can provide a snapshot of the cellular response to TRPV1 inhibition. This could help identify gene networks that are up- or down-regulated, offering clues about compensatory mechanisms or secondary effects. For example, transcriptomic analysis after TRPV1 activation has been used to study its role in lipid metabolism. nih.gov
Metabolomics: This technology profiles changes in small-molecule metabolites in biological systems. As TRPV1 is involved in sensing metabolic byproducts, inhibiting it with this compound could lead to significant shifts in the metabolome. nih.gov Profiling these changes could provide insights into the metabolic consequences of long-term TRPV1 antagonism and its potential utility in metabolic diseases. nih.gov
By integrating data from these different omics platforms, researchers can construct a comprehensive network of the molecular events initiated by this compound. This systems-level understanding is crucial for predicting its physiological effects, identifying patient populations most likely to respond, and uncovering potential new therapeutic indications.
Innovative Approaches in Preclinical Assessment and Lead Optimization
The translation of a promising compound from the laboratory to the clinic requires rigorous preclinical assessment and continuous lead optimization. For this compound, this involves demonstrating efficacy in relevant disease models and refining its structure to maximize therapeutic benefit while minimizing adverse effects.
Innovative Preclinical Models: The compound has already shown efficacy in preclinical models of inflammatory and postoperative pain, such as the Complete Freund's Adjuvant (CFA) and capsaicin-induced pain models. nih.govmdpi.com Future preclinical studies should incorporate a wider range of validated models that recapitulate different aspects of human pain conditions. mdpi.compsychogenics.com These could include:
Neuropathic Pain Models: Such as the chronic constriction injury (CCI) model, to assess efficacy in nerve-damage-related pain states. mdpi.com
Osteoarthritis Pain Models: The monosodium iodoacetate (MIA) model is used to study the chronic pain and joint degeneration characteristic of osteoarthritis. mdbneuro.comtranspharmation.com
Spontaneous and Behavioral Models: Moving beyond reflexive pain measures to more complex behavioral assessments (e.g., automated activity monitoring) can provide a more holistic view of pain relief. transpharmation.com
Humanized Models and In Vitro Systems: Using human cells and tissues, or genetically modified animals expressing human TRPV1, can improve the translational relevance of preclinical findings. acs.org
Lead Optimization Strategies: A major challenge in the development of TRPV1 antagonists has been the on-target side effect of hyperthermia. nih.govmdpi.com Innovative lead optimization strategies are focused on mitigating this effect:
Mode-Selective Antagonism: TRPV1 is a polymodal channel, activated by heat, protons, and chemical ligands through potentially different mechanisms. mdpi.com The development of "mode-selective" antagonists that block activation by inflammatory mediators without affecting heat sensation is a promising strategy to separate analgesic effects from hyperthermia. nih.govnih.gov This involves synthesizing and screening analogs for their differential activity against various TRPV1 activators.
Structure-Based Drug Design: Utilizing high-resolution structures of the TRPV1 channel, computational docking and molecular modeling can guide the rational design of new analogs. nih.govmdpi.com This allows for the optimization of binding interactions to enhance potency and selectivity, and potentially design compounds that avoid the conformational changes associated with hyperthermia.
Pharmacokinetic Profiling: Detailed studies of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs are essential to ensure they have appropriate characteristics for clinical development. mdpi.com
By combining these innovative preclinical assessment and optimization approaches, the therapeutic potential of the this compound scaffold can be fully explored and refined, paving the way for a new generation of pain therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzhydryl-3-(isoquinolin-5-yl)urea, and what methodological considerations ensure reproducibility?
- Answer : A common approach involves reacting 5-aminoisoquinoline with benzhydryl isocyanate in anhydrous dichloromethane under inert conditions. Dropwise addition of the isocyanate to the amine solution, followed by stirring at room temperature for 3–6 hours, yields the product. Purification via recrystallization from methanol or ethanol is critical to achieve >75% purity. Ensure rigorous exclusion of moisture to prevent side reactions with isocyanate intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of NMR, NMR, and FTIR spectroscopy. Key NMR signals include urea carbonyl resonances (~155–160 ppm in NMR) and aromatic proton shifts (δ 7.0–8.5 ppm in NMR). High-resolution mass spectrometry (HRMS) is recommended for molecular ion validation. For crystalline samples, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry .
Q. What solvent systems are optimal for solubility studies of this compound?
- Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation. Solubility in dichloromethane or methanol facilitates purification and characterization steps .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Answer : Discrepancies may arise from impurities, solvent effects, or assay conditions. Perform rigorous purity validation (e.g., HPLC ≥95%) and standardize assay protocols. For receptor-binding studies, use orthogonal methods (e.g., SPR, fluorescence polarization) to cross-validate results. Computational docking studies (e.g., AutoDock Vina) can identify binding site variations that explain divergent activity .
Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?
- Answer : Employ kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to distinguish competitive vs. non-competitive inhibition. Pair this with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Mutagenesis studies on target enzymes (e.g., substituting key residues in the active site) can elucidate structural dependencies .
Q. What advanced techniques validate the compound’s potential as a host-guest recognition agent in supramolecular chemistry?
- Answer : Use NMR titration experiments to monitor chemical shift changes upon guest addition (e.g., dicarboxylic acids). X-ray crystallography of co-crystals with guests (e.g., phthalic acid) reveals binding modes. Computational modeling (DFT or MD simulations) predicts host-guest stability and selectivity .
Q. How can researchers address inconsistencies in crystallographic data for urea derivatives like this compound?
- Answer : Ensure high-quality crystal growth (slow evaporation from ethanol/water mixtures). Refine diffraction data with software like SHELX or OLEX2, and validate hydrogen bonding networks using Mercury. Cross-reference with Cambridge Structural Database entries to identify common packing motifs .
Methodological Notes
- Data Validation : Always include control experiments (e.g., unsubstituted urea analogs) to benchmark activity and solubility .
- Contradiction Management : Use triangulation (e.g., combining NMR, XRD, and computational data) to resolve ambiguous results .
- Ethical Reporting : Disclose solvent percentages in biological assays to ensure reproducibility and mitigate toxicity concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
